
3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one is a chemical compound known for its diverse range of applications in scientific research and industry. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a fluoroethyl group attached to a dihydropyridinone ring. It has a molecular weight of 235.05 g/mol and is typically found as a crystalline solid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a pyridinone precursor followed by the introduction of the fluoroethyl group through nucleophilic substitution. The amino group is then introduced via amination reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridinone ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridinone compounds.
Aplicaciones Científicas De Investigación
3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino and fluoroethyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-5-chloro-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-bromo-1-(2-chloroethyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-2-one
Uniqueness
Compared to similar compounds, 3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluoroethyl groups enhances its potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C7H8BrFN2O |
|---|---|
Peso molecular |
235.05 g/mol |
Nombre IUPAC |
3-amino-5-bromo-1-(2-fluoroethyl)pyridin-4-one |
InChI |
InChI=1S/C7H8BrFN2O/c8-5-3-11(2-1-9)4-6(10)7(5)12/h3-4H,1-2,10H2 |
Clave InChI |
REPVFIMEGWBHTM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)C(=CN1CCF)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


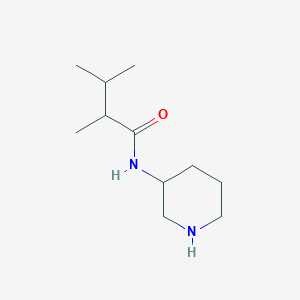
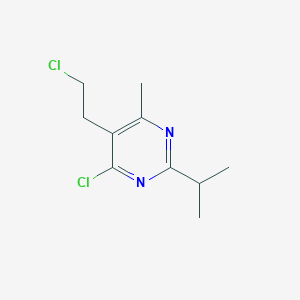
![1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13188206.png)
![1-[2-(1h-Imidazol-4-yl)ethyl]piperazine](/img/structure/B13188212.png)
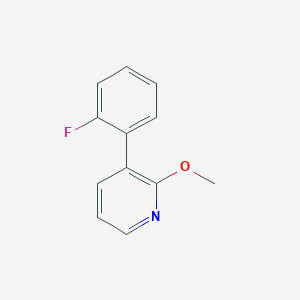
![2-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13188226.png)
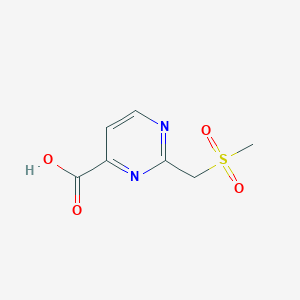
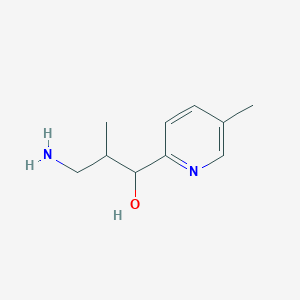


![(2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13188255.png)


![5-({[(benzyloxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13188295.png)
